molecular formula C12H11N3OS B1669751 Dacopafant CAS No. 125372-33-0

Dacopafant

Cat. No.: B1669751
CAS No.: 125372-33-0
M. Wt: 245.30 g/mol
InChI Key: ARFOASMERCHFBY-GFCCVEGCSA-N
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Chemical Reactions Analysis

DACOPAFANT undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

Mechanism of Action

DACOPAFANT exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including inflammation and immune responses. By blocking this receptor, this compound can reduce inflammation and modulate immune responses. The molecular targets include the platelet-activating factor receptor, and the pathways involved are related to inflammatory and immune signaling .

Comparison with Similar Compounds

DACOPAFANT is unique due to its specific antagonistic action on the platelet-activating factor receptor. Similar compounds include:

Properties

CAS No.

125372-33-0

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide

InChI

InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)/t12-/m1/s1

InChI Key

ARFOASMERCHFBY-GFCCVEGCSA-N

SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N

Isomeric SMILES

C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)N

Canonical SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide
48740 RP
48740RP
RP 48740
RP 55778
RP 55779
RP-48740
RP-55778
RP-55779

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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